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For Researchers, Scientists, and Drug Development Professionals

Abstract
J147 is a synthetic derivative of curcumin, developed as a potent, orally active neuroprotective

and neurotrophic agent. It has garnered significant interest in the scientific community for its

potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's

disease. This technical guide provides a comprehensive overview of the chemical properties, a

detailed synthesis pathway, and the key signaling mechanisms of J147. The information is

intended to serve as a valuable resource for researchers and professionals involved in

neuroscience and drug development.

Chemical Structure and Properties
J147, with the IUPAC name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-

methoxyphenyl)methylidene]acetohydrazide, is a small molecule with a molecular formula of

C₁₈H₁₇F₃N₂O₂ and a molecular weight of 350.34 g/mol [1]. Its chemical structure is

characterized by a trifluoroacetylated hydrazone linkage between a 2,4-dimethylphenyl group

and a 3-methoxyphenyl group.

Table 1: Physicochemical Properties of J147
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Property Value Reference

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,2-

trifluoro-N'-[(E)-(3-

methoxyphenyl)methylidene]ac

etohydrazide

[1]

CAS Number 1146963-51-0

Molecular Formula C₁₈H₁₇F₃N₂O₂ [1]

Molecular Weight 350.34 g/mol [2]

Melting Point 70-72 °C [3]

Appearance White solid [3]

LogP 5.61 [4]

Hydrogen Bond Donor Count 0 [4]

Hydrogen Bond Acceptor

Count
6 [4]

Rotatable Bond Count 4 [4]

Purity (LCMS) 98% [3]

Table 2: Spectroscopic Data for J147

Data Type Values Reference

¹H NMR (CDCl₃, 500 MHz) δ

(ppm)

2.10 (s, 3H), 2.42 (s, 3H), 3.82

(s, 3H), 6.98 (dd, J = 8.5, 2.0

Hz, 1H), 7.07 (d, J = 7.5 Hz,

1H), 7.14 (d, J = 8.0 Hz, 1H),

7.28 (m, 3H)

[3]

Mass Spectrometry (ESI)

m/z calculated for

C₁₈H₁₇F₃N₂O₂ [(M+H)⁺]:

351.1314; found: 351.1366

[3]
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Synthesis Pathway
The synthesis of J147 is a two-step process that begins with the condensation of 3-

methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride to form a hydrazone

intermediate. This is followed by an acetylation reaction with trifluoroacetic anhydride.

3-Methoxybenzaldehyde

Step 1:
Condensation

(2,4-Dimethylphenyl)hydrazine
hydrochloride

Trifluoroacetic anhydride

Step 2:
Acetylation

Hydrazone Intermediate

J147
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Figure 1: Overall synthesis pathway of J147.

Experimental Protocol for Synthesis
Step 1: Synthesis of the Hydrazone Intermediate

A mixture of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride is

stirred in ethanol at room temperature for one hour.

The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum

to yield the hydrazone intermediate.

Yield: 90%[3].

Step 2: Synthesis of J147

The hydrazone intermediate is dissolved in dichloromethane (CH₂Cl₂) and cooled in an ice

bath.

Triethylamine is added, followed by the dropwise addition of trifluoroacetic anhydride.
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The reaction mixture is stirred for 30 minutes.

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate

(NaHCO₃).

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and the

solvent is evaporated.

The resulting solid is recrystallized from ethanol to afford J147 as a white solid.

Yield: 81%[3].

Signaling Pathways and Mechanism of Action
J147 exerts its neuroprotective and neurotrophic effects through a multi-target mechanism, with

its primary identified target being the mitochondrial F1F0-ATP synthase, specifically the α-

subunit (ATP5A)[5].
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Figure 2: Simplified signaling pathway of J147.

Inhibition of ATP synthase by J147 leads to a transient increase in the cellular AMP/ATP ratio,

which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy

homeostasis[6]. Activated AMPK then initiates a cascade of downstream signaling events that

contribute to the neuroprotective effects of J147.

One of the significant downstream effects of AMPK activation is the increased expression of

brain-derived neurotrophic factor (BDNF)[3][7]. BDNF is a critical protein for neuronal survival,

growth, and synaptic plasticity.

Biological Activity and Experimental Data
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J147 has demonstrated potent neuroprotective and neurotrophic activities in a variety of in vitro

and in vivo models.

Table 3: In Vitro Efficacy of J147

Assay Cell Type EC₅₀ Reference

Neuroprotection

(Trophic factor

withdrawal)

Embryonic cortical

neurons
25 nM [5]

Neuroprotection

(Glutamate-induced

toxicity)

HT22 cells 60-115 nM [7]

Neurotrophic Activity

(Cell survival)

Primary cortical

neurons
25 nM [7]

Experimental Protocol: Western Blot for AMPK
Activation
This protocol provides a general framework for assessing the activation of AMPK in response

to J147 treatment in cell culture.

Cell Culture and Treatment: Plate cells (e.g., HT22 or primary neurons) and grow to 70-80%

confluency. Treat cells with desired concentrations of J147 or vehicle control for the specified

time.

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE.

Transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary

antibodies against phospho-AMPKα (Thr172) and total AMPKα.

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands

using an enhanced chemiluminescence (ECL) substrate[8].

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPK to

total AMPK to determine the extent of activation.

Experimental Protocol: Western Blot for BDNF
Expression
This protocol outlines a method for measuring changes in BDNF protein levels following J147
treatment.

Tissue/Cell Preparation: Homogenize brain tissue or lyse cultured cells in a suitable buffer,

such as RIPA buffer with protease inhibitors. For tissue samples, an acid-extraction protocol

may be employed to release bound BDNF[9][10].

Protein Quantification: Measure the total protein concentration of the samples.

Western Blotting: Follow the general Western blotting procedure as described for AMPK

activation (steps 4-6), using a primary antibody specific for BDNF.

Analysis: Quantify the BDNF protein bands and normalize to a loading control (e.g., β-actin

or GAPDH) to determine the relative change in BDNF expression[11][12].

Conclusion
J147 is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its

well-defined chemical structure, straightforward synthesis, and multi-target mechanism of

action make it an attractive molecule for further investigation. This technical guide provides a

foundational understanding of J147 for researchers and drug development professionals,

facilitating ongoing research and development efforts in the field of neurotherapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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